molecular formula C17H18O2S B3389809 2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid CAS No. 938287-63-9

2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid

Cat. No.: B3389809
CAS No.: 938287-63-9
M. Wt: 286.4 g/mol
InChI Key: WXOIHKXGGSBFKT-UHFFFAOYSA-N
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Description

2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid is an organic compound with the molecular formula C17H18O2S It is characterized by the presence of a phenyl group and a sulfanyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid typically involves the reaction of 4-isopropylthiophenol with phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and sulfanyl groups can participate in various substitution reactions, including nucleophilic aromatic substitution, where halogenated derivatives can be formed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated phenyl derivatives, substituted acetic acids.

Scientific Research Applications

2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the phenyl groups may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological effects.

Comparison with Similar Compounds

    2-Phenylacetic acid: Lacks the sulfanyl group, making it less versatile in certain chemical reactions.

    4-Isopropylthiophenol: Contains the sulfanyl group but lacks the acetic acid moiety, limiting its applications.

    Phenylsulfanylacetic acid: Similar structure but without the isopropyl group, affecting its reactivity and biological activity.

Uniqueness: 2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic acid is unique due to the combination of phenyl, sulfanyl, and acetic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-phenyl-2-(4-propan-2-ylphenyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-12(2)13-8-10-15(11-9-13)20-16(17(18)19)14-6-4-3-5-7-14/h3-12,16H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOIHKXGGSBFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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